methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of an amino group, a methyl group, a phenylsulfonyl group, and a carboxylate ester group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a 1,4-dicarbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Sulfonylation: The phenylsulfonyl group can be added through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the phenylsulfonyl group could yield phenylthiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential pharmaceutical intermediate or active ingredient.
Industry: As a specialty chemical in materials science or catalysis.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-methyl-4-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: can be compared with other pyrrole derivatives, such as:
Uniqueness
The presence of the phenylsulfonyl group in this compound imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other pyrrole derivatives and potentially useful in specialized applications.
Properties
IUPAC Name |
methyl 3-amino-4-(benzenesulfonyl)-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-15-8-10(11(14)12(15)13(16)19-2)20(17,18)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVYITATCMOKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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